molecular formula C75H102N12O24S B608436 Labetuzumab govitecan CAS No. 1469876-18-3

Labetuzumab govitecan

Cat. No. B608436
CAS RN: 1469876-18-3
M. Wt: 1587.76
InChI Key: CBNAAKBWBABMBY-LQCKLLCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labetuzumab govitecan is an anti-CEACAM5/SN-38 antibody-drug conjugate for treatment of refractory or relapsing metastatic colorectal cancer.

Scientific Research Applications

Enhanced Tumor Delivery and Treatment of Metastatic Colorectal Cancer

Labetuzumab govitecan, an antibody-drug conjugate targeting CEACAM5, demonstrated potential in treating metastatic colorectal cancer. Patients with relapsed or refractory metastatic colorectal cancer showed tumor and plasma carcinoembryonic antigen reduction, indicating the drug's effectiveness in this context. It also exhibited a manageable safety profile, underscoring its therapeutic value in heavily pretreated patients (Dotan et al., 2017). Another study echoed these findings, highlighting the safety and efficacy of labetuzumab govitecan in metastatic colorectal cancer patients previously treated with irinotecan-containing therapy (Das, 2017).

Targeting and Accumulation in Tumor Cells

Research on labetuzumab govitecan showed its ability to enhance the delivery of SN-38 to human colonic tumor xenografts. This targeted delivery resulted in higher levels of SN-38 in tumors and lower levels in normal tissues, aligning with clinical data indicating efficacy and improved safety (Sharkey et al., 2017).

Novel Class of Cytotoxins in Antibody-Drug Conjugates

Labetuzumab govitecan represents a new class of cytotoxins used in antibody-drug conjugates (ADCs). It features the cytotoxic substance 7-ethyl-10-hydroxycamptothecin (SN-38) linked to a monoclonal antibody, demonstrating the evolving landscape of ADCs in targeted cancer therapy (Dong et al., 2019).

Potential in Diverse Epithelial Cancers

Sacituzumab govitecan, a related compound with similar mechanisms, has been studied for its efficacy in a range of advanced epithelial cancers. Its encouraging performance in phase 1 trials highlights the potential applicability of these conjugates beyond colorectal cancer to other solid tumors (Ocean et al., 2017).

Applications in Neuroendocrine Prostate Cancer

A study on neuroendocrine prostate cancer (NEPC) revealed the promising therapeutic potential of labetuzumab govitecan in this aggressive cancer subtype. Its ability to target CEACAM5-positive prostate cancer cells and induce DNA damage points to its efficacy in chemotherapy-resistant NEPC (Delucia et al., 2020).

Exploration in Small Cell Lung Cancer

Labetuzumab govitecan was evaluated in metastatic small cell lung cancer (mSCLC) patients, showing tumor shrinkage and a manageable toxicity profile. This supports further investigation of labetuzumab govitecan in mSCLC, particularly in patients who are chemosensitive or chemoresistant to first-line chemotherapy (Gray et al., 2017).

properties

CAS RN

1469876-18-3

Product Name

Labetuzumab govitecan

Molecular Formula

C75H102N12O24S

Molecular Weight

1587.76

IUPAC Name

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1

InChI Key

CBNAAKBWBABMBY-LQCKLLCCSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)CC(C8=O)SCC(C(=O)O)N)C2=NC9=C1C=C(C=C9)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Labetuzumab govitecan;  hMN14-SN38;  IMMU 130;  IMMU-130;  IMMU130;  Labetuzumab-SN38; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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